3,4-Dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic acid

Catalog No.
S14350578
CAS No.
49833-08-1
M.F
C11H10O6
M. Wt
238.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic...

CAS Number

49833-08-1

Product Name

3,4-Dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic acid

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic acid

Molecular Formula

C11H10O6

Molecular Weight

238.19 g/mol

InChI

InChI=1S/C11H10O6/c12-10(13)8-5-9(11(14)15)17-7-4-2-1-3-6(7)16-8/h1-4,8-9H,5H2,(H,12,13)(H,14,15)

InChI Key

NPRGCRFFQGAMGH-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2OC1C(=O)O)C(=O)O

3,4-Dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic acid is a bicyclic compound characterized by its unique dioxepine structure. The compound features a fused benzene ring and a dioxepine moiety, contributing to its distinctive chemical properties. Its molecular formula is C10H10O4, and it has a molecular weight of approximately 194.19 g/mol. The compound is known for its potential applications in pharmaceutical chemistry and materials science due to its structural versatility and reactivity .

  • Esterification: The carboxylic acid groups can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the compound may undergo decarboxylation, leading to the formation of simpler compounds.
  • Nucleophilic Substitution: The dioxepine ring can participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Research indicates that derivatives of 3,4-dihydro-2H-1,5-benzodioxepine exhibit significant biological activity. Studies have shown potential pharmacological properties such as:

  • Antimicrobial: Some derivatives demonstrate antimicrobial activity against various pathogens.
  • Anticancer: Certain compounds within this class have shown promise in cancer research, exhibiting cytotoxic effects on cancer cell lines.
  • Anti-inflammatory: There is evidence suggesting that these compounds may possess anti-inflammatory properties .

The synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic acid typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Starting from appropriate phenolic precursors and carboxylic acids, cyclization can be achieved through heat or catalytic conditions.
  • Diels-Alder Reactions: This method can be used to construct the dioxepine ring system by reacting diene and dienophile components.
  • Functional Group Transformations: Subsequent functionalization of the resulting dioxepine can yield the desired carboxylic acid derivatives .

The applications of 3,4-dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic acid span various fields:

  • Pharmaceuticals: Its derivatives are explored for use in drug development due to their biological activities.
  • Materials Science: The compound's unique structure allows it to be utilized in the synthesis of novel materials with specific properties.
  • Agricultural Chemicals: Potential use as agrochemicals due to its biological activity against pests and pathogens .

Interaction studies have focused on understanding how 3,4-dihydro-2H-1,5-benzodioxepine derivatives interact with biological targets. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compounds bind to specific receptors or enzymes.
  • Mechanistic Studies: Investigating the pathways through which these compounds exert their biological effects.
  • Synergistic Effects: Exploring interactions with other compounds that may enhance or inhibit their activity .

Several compounds share structural similarities with 3,4-dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
3,4-Dihydro-2H-benzodioxepineDioxepineLacks carboxylic acid functionality
2,3-Dihydro-1,4-benzodioxinDioxinDifferent ring structure
7-Carboxy-3,4-dihydrobenzodioxepineDioxepineContains an additional carboxylic group
3-Hydroxybenzo[b]dioxepinDioxepinHydroxy group instead of carboxylic

These compounds are significant in studying the structure–activity relationship and developing new derivatives with enhanced properties .

Historical Approaches to Dicarboxylic Acid Synthesis

Early synthetic routes for benzodioxepine dicarboxylic acids relied on stepwise functionalization of preformed heterocyclic cores. A common strategy involved the oxidation of dihydroxybenzodioxepine intermediates using strong oxidizing agents such as potassium permanganate or chromium trioxide. For example, the introduction of carboxylic acid groups at the 2- and 4-positions was achieved through sequential oxidation of alcohol precursors, though these methods often suffered from poor regioselectivity and yields below 40%.

The development of three-component reactions marked a significant advancement, enabling simultaneous ring formation and functional group introduction. A notable example involves the condensation of amino acids with aromatic aldehydes and primary alcohols under alkaline conditions, which facilitated the construction of diaryl hydroxyl dicarboxylic acid frameworks through a -sigmatropic rearrangement. While this approach demonstrated improved atom economy compared to earlier methods, its application to benzodioxepine systems remained limited by competing side reactions during cyclization.

Modern Cyclization Techniques for Benzodioxepine Derivatives

Recent advances in transition-metal catalysis have revolutionized the synthesis of benzodioxepine derivatives. Rhodium(II)-catalyzed tandem reactions, for instance, enable the efficient construction of aza-bridged benzodioxepine cores through a 1,3-rearrangement/[3+2] cycloaddition sequence. This method, when applied to carbonyltriazole precursors, allows precise control over ring size and substituent placement, achieving cyclization efficiencies exceeding 75% under optimized conditions.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating cyclization steps while improving yields. A demonstrated protocol involves subjecting alkoxy-substituted benzaldehyde derivatives to microwave irradiation at 135°C in tert-butanol/alcohol mixtures, achieving complete ring closure within 90 minutes. This technique not only reduces reaction times by 60–70% compared to conventional heating but also enhances the purity of dicarboxylic acid products through in situ crystallization.

Optimization Strategies for Yield Enhancement

The integration of continuous flow reactors into industrial production processes has addressed key scalability challenges associated with benzodioxepine synthesis. By maintaining precise control over temperature (±0.5°C) and reactant concentrations, these systems achieve consistent yields above 85% for multistep sequences involving cyclization and oxidation. Advanced automation further minimizes human error during critical steps such as pH adjustment and catalyst recovery.

Crystallization optimization plays a pivotal role in final product isolation. Studies of structurally analogous compounds reveal that dicarboxylic acid derivatives exhibit markedly different crystallization behaviors compared to their ester counterparts. For 3,4-dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid, strategic use of isopropyl alcohol as an antisolvent enables direct precipitation from reaction mixtures with >95% recovery efficiency. These findings suggest that similar approaches could be adapted for the 2,4-dicarboxylic acid variant through careful solvent screening.

Biological synthesis routes, though less developed for this specific compound, offer intriguing possibilities for yield optimization. Engineered microbial pathways employing beta-oxidation-blocked strains demonstrate the feasibility of producing long-chain dicarboxylic acids from alkane precursors with carbon chain-length specificity exceeding 90%. While current applications focus on sebacic and dodecanedioic acids, the principles of metabolic pathway engineering could potentially be adapted for benzodioxepine-derived diacids through heterologous expression of oxygenase enzymes.

Comparative Analysis of Synthetic Methodologies

ParameterHistorical MethodsModern Catalytic MethodsBiological Methods
Typical Yield30–45%65–85%50–70% (projected)
Reaction Time24–72 h2–8 h48–96 h
Regioselectivity ControlModerateHighModerate
ScalabilityLaboratory-scaleIndustrial-scalePilot-scale
Key InnovationStepwise oxidationTandem catalysisMetabolic engineering

XLogP3

1.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

238.04773803 g/mol

Monoisotopic Mass

238.04773803 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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